molecular formula C20H21Cl3N6O3 B11448564 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide

Cat. No.: B11448564
M. Wt: 499.8 g/mol
InChI Key: QTZCIXGMWAAWGN-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}butanamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}butanamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrazole rings through cyclization reactions, followed by the introduction of the chloro, methyl, and nitro groups via electrophilic substitution reactions. The final step involves the coupling of the two pyrazole moieties through a butanamide linker, which can be achieved using amide bond formation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}butanoic acid
  • **4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}butanamide derivatives

Uniqueness

The uniqueness of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}butanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyrazole rings enhances its reactivity and potential for diverse applications. Additionally, the butanamide linker provides structural flexibility, allowing for interactions with various molecular targets.

Properties

Molecular Formula

C20H21Cl3N6O3

Molecular Weight

499.8 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]butanamide

InChI

InChI=1S/C20H21Cl3N6O3/c1-11-19(13(3)28(25-11)10-14-6-7-15(21)16(22)9-14)24-17(30)5-4-8-27-12(2)18(23)20(26-27)29(31)32/h6-7,9H,4-5,8,10H2,1-3H3,(H,24,30)

InChI Key

QTZCIXGMWAAWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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